Oxazol-4-amine
Overview
Description
Oxazol-4-amine is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Mechanism of Action
Target of Action
Oxazol-4-amine, a derivative of the oxazole family, is a heterocyclic compound Oxazole derivatives have been known to interact with a wide range of biological targets due to their ability to form non-covalent interactions with various enzymes and receptors .
Mode of Action
It’s worth noting that the interaction of oxazole derivatives with their targets often results in significant biological responses .
Biochemical Pathways
The same study on n-methylbenzo[d]oxazol-2-amine revealed that it significantly upregulated the metabolism of purine and pyrimidine while downregulating sphingolipid metabolism . This suggests that this compound might have a similar impact on these biochemical pathways.
Pharmacokinetics
The bioavailability, pharmacokinetics, and absorption of related compounds are areas of active research .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Action Environment
It’s important to note that the biological activity of oxazole derivatives can be influenced by the substitution pattern on the oxazole ring .
Biochemical Analysis
Biochemical Properties
Oxazol-4-amine plays a pivotal role in various biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial in delineating its biological activities
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . A dose of 250 mg/kg reduced the T. spiralis abundance in the digestive tract by 49%
Metabolic Pathways
It is suggested that it interacts with various enzymes or cofactors
Transport and Distribution
It is suggested that it may interact with various transporters or binding proteins
Subcellular Localization
It is suggested that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and involves the inversion of stereochemistry . Another method includes the reaction of nitriles with amino alcohols, followed by intramolecular cyclization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts, for example, have been used to facilitate the preparation of oxazole derivatives . These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more eco-friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: Oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions involving this compound can lead to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the oxazole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions include various oxazole derivatives, which can exhibit a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .
Scientific Research Applications
Oxazol-4-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: this compound is used in the development of new materials, including polymers and catalysts.
Comparison with Similar Compounds
Oxazol-4-amine can be compared to other similar compounds, such as:
Oxazole: A parent compound with a similar five-membered ring structure containing oxygen and nitrogen atoms.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms positioned differently within the ring.
Thiazole: A heterocyclic compound with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
1,3-oxazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-6-2-5-3/h1-2H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWFZLSDGBWCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616619 | |
Record name | 1,3-Oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110926-01-7 | |
Record name | 1,3-Oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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